N-Desmethyl Clobazam-13C6

Description

Significance of Stable Isotope Standards in Pharmaceutical Research

Stable isotope standards are indispensable tools in modern analytical chemistry and pharmaceutical research. musechem.com These are compounds where one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). acanthusresearch.com The key advantage of using stable isotope-labeled (SIL) compounds as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is that their chemical and physical properties are nearly identical to the analyte of interest. acanthusresearch.com This similarity in behavior during sample preparation, chromatography, and ionization helps to correct for matrix effects and sample loss, leading to highly accurate and reproducible results. acanthusresearch.com

The use of stable isotopes offers several benefits over other types of internal standards:

Enhanced Precision and Accuracy : SIL internal standards co-elute with the analyte, meaning they experience the same experimental conditions, which significantly improves the accuracy of quantification. adesisinc.com

Correction for Matrix Effects : Biological matrices like plasma or urine are complex and can interfere with the ionization of an analyte in a mass spectrometer. Since the SIL standard is affected in the same way as the unlabeled analyte, it provides a reliable reference for quantification. acanthusresearch.com

Improved Sensitivity : By providing a clear, distinguishable signal, these standards help to improve the signal-to-noise ratio, allowing for the detection of very low concentrations of the target compound. musechem.com

Safety : Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in a wide range of studies, including those involving human subjects. metsol.com

In pharmaceutical development, these standards are vital for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for pharmacokinetic and bioequivalence studies that are essential for regulatory submissions. musechem.commusechem.com

Contextualizing N-Desmethyl Clobazam as a Central Metabolite in Biotransformation Studies

Clobazam is a 1,5-benzodiazepine that undergoes extensive metabolism in the liver following administration. nih.gov The primary metabolic pathway is N-demethylation, which results in the formation of N-desmethylclobazam (also known as norclobazam). aesnet.org This process is primarily catalyzed by the cytochrome P450 (CYP) enzymes, specifically CYP3A4, with smaller contributions from CYP2C19 and CYP2B6. nih.govpharmgkb.org

The metabolism of N-desmethylclobazam itself is further mediated, primarily by CYP2C19, to form inactive metabolites like 4'-hydroxy-N-desmethylclobazam. nih.govpharmgkb.org Because CYP2C19 is subject to genetic polymorphisms, variations in the gene can lead to significant interindividual differences in the plasma concentrations of N-desmethylclobazam. nih.govresearchgate.net This makes the accurate measurement of N-desmethylclobazam crucial for therapeutic drug monitoring (TDM) and for personalizing treatment. mdpi.comnih.gov

| Parameter | Clobazam | N-Desmethylclobazam (Norclobazam) |

|---|---|---|

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19, CYP2B6 nih.gov | CYP2C19, CYP2C18 nih.govpharmgkb.org |

| Elimination Half-Life | 36-42 hours nih.gov | 71-82 hours nih.gov |

| Time to Max Concentration (Tmax) | 0.5-4 hours nih.gov | 3-56 hours mdpi.com |

| Plasma Protein Binding | 80-90% mdpi.com | Approx. 90% aesnet.org |

| Steady-State Concentration Ratio | N-desmethylclobazam concentrations are 3-5 times higher than clobazam at steady state nih.gov |

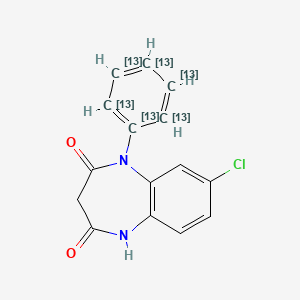

Overview of N-Desmethyl Clobazam-13C6 as a Research Tool in Drug Disposition

This compound is a stable-labeled version of norclobazam, specifically designed for use as an internal standard in bioanalytical assays. cerilliant.comsigmaaldrich.com The "13C6" designation indicates that six carbon atoms in the phenyl group of the molecule have been replaced with the Carbon-13 isotope. sigmaaldrich.comcymitquimica.com This substitution increases the molecular weight by six units compared to the natural compound, allowing it to be distinguished by a mass spectrometer while maintaining virtually identical chemical behavior. acanthusresearch.com

Its primary application is in the quantitative analysis of N-desmethylclobazam in biological matrices such as plasma, serum, or urine. cerilliant.combrjac.com.br In a typical LC-MS/MS method, a known amount of this compound is added to the biological sample before extraction. fda.govnih.gov Both the labeled standard and the unlabeled analyte from the sample are extracted, separated by liquid chromatography, and then detected by the mass spectrometer. The ratio of the signal from the unlabeled analyte to the known amount of the labeled standard allows for precise quantification, correcting for any variability during the analytical process. brjac.com.br

This tool is essential for:

Therapeutic Drug Monitoring (TDM): Accurately measuring levels of the active metabolite N-desmethylclobazam to optimize therapy. brjac.com.brmdpi.com

Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and elimination of clobazam and its metabolite. aesnet.orgnih.gov

Clinical and Forensic Toxicology: Quantifying N-desmethylclobazam in cases of drug testing or overdose. cerilliant.comsigmaaldrich.com

Bioequivalence Studies: Comparing different formulations of clobazam, as required by regulatory agencies like the FDA. fda.gov

| Property | Value |

|---|---|

| Synonyms | Norclobazam-13C6, 8-Chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione-13C6 cymitquimica.com |

| Molecular Formula | ¹³C₆C₉H₁₁ClN₂O₂ sigmaaldrich.com |

| Molecular Weight | 292.67 g/mol cerilliant.comsigmaaldrich.com |

| Appearance | White to Off-White Solid sapphirebioscience.com |

| Primary Application | Internal standard for LC/MS or GC/MS quantification cerilliant.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2O2 |

|---|---|

Molecular Weight |

292.67 g/mol |

IUPAC Name |

7-chloro-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-1H-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1+1,2+1,3+1,4+1,5+1,11+1 |

InChI Key |

RRTVVRIFVKKTJK-DIYFWHTESA-N |

Isomeric SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Production, Synthesis, and Reference Material Characterization of N Desmethyl Clobazam 13c6

Approaches to ¹³C Isotopic Labeling and Enrichment

The synthesis of N-Desmethyl Clobazam-13C6 requires the strategic incorporation of ¹³C atoms. Isotopic labeling is the process of replacing an atom in a molecule with its isotope, which in this case involves substituting the naturally abundant, NMR-inactive carbon-12 (¹²C) isotope with the NMR-active ¹³C isotope. libretexts.org While ¹³C has a low natural abundance of about 1.1%, techniques exist to synthesize molecules that are artificially enriched with ¹³C at specific positions. libretexts.orgbiorxiv.org

For a complex organic molecule like this compound, the labeling is not achieved through biological methods (biosynthesis) but through chemical synthesis. The process involves using a starting material already enriched with ¹³C. To create the 13C6-labeled phenyl group, a precursor such as Benzene-13C6 would be employed early in the synthetic route. This fully labeled benzene (B151609) ring is then carried through the subsequent chemical reactions required to construct the final benzodiazepine (B76468) structure.

The enrichment process for the ¹³C precursor itself, such as Benzene-13C6, is a highly specialized industrial process. It often starts with a simple carbon source like carbon dioxide or methane, which is enriched in ¹³C. This enriched gas is then used as the feedstock in complex chemical processes to build larger, more complex molecules. The world's largest ¹³C isotope separation facility performs this type of enrichment, making these labeled precursors available for the synthesis of complex labeled compounds. shoko-sc.co.jp The key challenge in synthesizing this compound is to devise a reaction pathway that is efficient and preserves the isotopic label without scrambling or loss.

Production and Certification of this compound as a Reference Standard

This compound is produced and sold as a Certified Reference Material (CRM) or analytical reference material. caymanchem.comsigmaaldrich.comglpbio.com This designation is critical as it ensures the material is of high purity and has been characterized by metrologically valid procedures, making it suitable for use as a quantitative analytical standard. caymanchem.com Organizations like Cerilliant, LGC, and Cayman Chemical specialize in the synthesis and certification of such standards. caymanchem.comcerilliant.comlgcstandards.com

The production of a CRM involves several key steps:

Synthesis: A carefully designed synthetic route is used to produce the labeled compound, starting from a ¹³C-enriched precursor.

Purification: The synthesized compound undergoes rigorous purification, often using techniques like high-performance liquid chromatography (HPLC), to achieve a very high chemical purity (typically >95% or higher). lgcstandards.com

Characterization: The purified material is extensively analyzed to confirm its chemical structure, and to determine its chemical and isotopic purity.

Certification: The entire process, from production to characterization, is conducted under stringent quality management systems, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.com

The final product is often provided as a solution of a precise concentration, for example, 100 μg/mL in a solvent like acetonitrile (B52724) or methanol, ready for use in analytical laboratories. sigmaaldrich.comcerilliant.com The certificate of analysis (CoA) accompanying the CRM provides crucial information, including the certified property values (like concentration and isotopic purity) and their associated uncertainties, ensuring traceability to international standards. caymanchem.comlgcstandards.com This certified standard is essential for the therapeutic drug monitoring (TDM) of clobazam and for forensic analysis, where it is used as an internal standard in LC-MS/MS methods to accurately quantify levels of N-desmethylclobazam in patient samples like serum or urine. cerilliant.combrjac.com.brnih.gov

Analytical Characterization Techniques for Isotopic Purity and Identity

To certify this compound as a reference material, its identity, chemical purity, and isotopic enrichment must be rigorously determined. A combination of powerful analytical techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is fundamental for both confirming the molecular weight and determining the isotopic purity of the labeled compound. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) and liquid chromatography (LC), is the preferred method. scite.aialmacgroup.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can differentiate between the isotopologues (molecules that differ only in their isotopic composition) with high accuracy. researchgate.netalmacgroup.comnih.gov

For this compound, the analysis involves measuring the relative intensities of the mass peaks corresponding to the unlabeled compound (M+0) and the various ¹³C-labeled versions (M+1, M+2, etc., up to M+6). The isotopic purity is calculated from the mass distribution observed in the spectrum. lgcstandards.com A case study on determining isotopic purity using accurate mass LC/MS outlines a general workflow where each resolved isotope is extracted and integrated to quantify the labeled composition. almacgroup.com

The data below, taken from a certificate of analysis for a commercial batch of this compound, illustrates the results of such an analysis. lgcstandards.com

Table 1: Isotopic Purity Data for this compound

| Isotopologue | Normalized Intensity (%) |

|---|---|

| ¹³C₀ | 0.04 |

| ¹³C₁ | 0.01 |

| ¹³C₂ | 0.01 |

| ¹³C₃ | 0.00 |

| ¹³C₄ | 0.00 |

| ¹³C₅ | 4.32 |

| ¹³C₆ | 95.63 |

Data sourced from a Certificate of Analysis by LGC Standards. lgcstandards.com

This data demonstrates a high isotopic enrichment for the desired ¹³C₆ isotopologue, with minimal presence of molecules containing fewer than five ¹³C labels. The chemical purity is typically assessed by HPLC, ensuring that other chemical impurities are below specified limits. lgcstandards.com

Advanced Analytical Methodologies Utilizing N Desmethyl Clobazam 13c6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method is a multi-faceted process that requires careful optimization of numerous parameters. The goal is to create a sensitive, selective, and reproducible assay for the simultaneous quantification of N-desmethylclobazam and its parent compound, clobazam, in complex biological matrices like plasma or serum. nih.govresearchgate.net

Achieving efficient chromatographic separation is critical for minimizing interferences and ensuring accurate quantification. longdom.org For N-desmethylclobazam and clobazam, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. mdpi.comresearchgate.net

Researchers have successfully used C18 columns to separate these compounds. mdpi.comnih.govresearchgate.net For instance, one method utilized an Agilent Zorbax Eclipse Plus C-18 RRHD column (2.1 × 50 mm, 1.8 µm) to achieve separation. nih.govresearchgate.net The mobile phase composition is a key variable. A typical approach involves a gradient elution using a combination of an aqueous phase and an organic solvent. longdom.org One validated method employed a mobile phase consisting of 0.05% formic acid in 5 mM ammonium (B1175870) formate (B1220265) (pH 3.0) as mobile phase A, and 0.1% formic acid in acetonitrile (B52724) as mobile phase B. nih.govnih.gov The gradient started at 20% B, increased to 40% over 2.5 minutes, then to 90% at 3.5 minutes, before returning to initial conditions, all at a flow rate of 600 µL/minute. nih.gov This gradient ensures that both the more polar N-desmethylclobazam and the less polar clobazam are eluted with sharp, symmetrical peaks, well-separated from matrix components. nih.govresearchgate.net

The stable isotope-labeled internal standard, N-Desmethyl Clobazam-13C6, is designed to co-elute with the unlabeled N-desmethylclobazam, a desirable characteristic for an internal standard as it ensures that both compounds experience the same matrix effects at the same time. brjac.com.br

Table 1: Example Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Eclipse Plus C-18 RRHD (2.1 × 50 mm, 1.8 µm) nih.govresearchgate.net |

| Mobile Phase A | 0.05% formic acid in 5 mM ammonium formate, pH 3.0 nih.govnih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.govnih.gov |

| Flow Rate | 600 µL/minute nih.govnih.gov |

| Injection Volume | 5 µL nih.govresearchgate.net |

| Column Temperature | Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility brjac.com.br |

For quantitative bioanalysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and sensitivity. nih.govmdpi.com This involves selecting a specific precursor ion for each analyte and a characteristic product ion that is formed upon collision-induced dissociation.

Detection is typically carried out using positive electrospray ionization (ESI+), as the nitrogen atoms in the benzodiazepine (B76468) structure are readily protonated. nih.govbiorxiv.org The optimization of MRM transitions is crucial. For N-desmethylclobazam, a common transition is from the precursor ion (m/z 287.1) to a product ion (m/z 245.1). biorxiv.org For the internal standard, this compound, the six heavy carbon atoms result in a mass shift. Its precursor ion is detected at m/z 293.1, which fragments to a product ion of m/z 251.1. biorxiv.org This 6-dalton mass difference allows the mass spectrometer to distinguish between the analyte and its internal standard, even though they co-elute chromatographically. biorxiv.org

Further optimization of MS parameters such as collision energy, declustering potential, and source conditions (e.g., temperature, gas flows) is performed to maximize the signal intensity for each transition, thereby enhancing the method's sensitivity. researchgate.netnih.gov

Table 2: Optimized MRM Transitions for N-Desmethyl Clobazam and its 13C6-Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|

| N-Desmethyl Clobazam | 287.1 | 245.1 | 20 | ESI+ biorxiv.org |

Biological matrices such as plasma and serum are complex and contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise results. nih.goveijppr.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. scispace.comenvirotech-online.com Because the SIL-IS has the same physicochemical properties as the analyte, it is affected by matrix interferences in the same way. mdpi.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized. scispace.com

Matrix effects are formally assessed during method validation by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a pure solution. nih.govnih.gov Studies have shown that with proper sample preparation, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, and the use of a co-eluting SIL-IS, the impact of matrix effects on the quantification of N-desmethylclobazam can be negligible. brjac.com.brresearchgate.net The precision of quality control samples prepared in at least six different lots of blank matrix must be within acceptable limits (typically ≤15% CV) to confirm that the method is free from significant matrix effects. nih.gov

A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability for the intended application, following guidelines from regulatory bodies. nih.gov This process evaluates the method's linearity, sensitivity, precision, and accuracy.

Linearity is established by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples. nih.gov For N-desmethylclobazam, validated methods have demonstrated linearity over a wide and clinically relevant concentration range. mdpi.comnih.govresearchgate.net

One such method established a calibration range of 200 to 10,000 ng/mL for N-desmethylclobazam in human plasma. nih.govnih.gov The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data. nih.govbiorxiv.org The method is considered linear if the correlation coefficient (r²) is consistently greater than 0.99. researchgate.net The lowest concentration on the curve that can be measured with acceptable precision and accuracy is defined as the Lower Limit of Quantification (LLOQ). nih.govnih.gov For N-desmethylclobazam, an LLOQ of 200 ng/mL has been achieved, which is sufficient for therapeutic drug monitoring. mdpi.comnih.govnih.gov

Table 3: Linearity and Range for N-Desmethyl Clobazam Quantification

| Parameter | Typical Value |

|---|---|

| Calibration Range | 200 - 10,000 ng/mL nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 200 ng/mL nih.govnih.gov |

| Regression Model | Weighted Linear Regression (1/x²) biorxiv.org |

| Correlation Coefficient (r²) | > 0.99 researchgate.netresearchgate.net |

Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) in multiple replicates. brjac.com.br

Intra-day (within-run) precision and accuracy are determined by analyzing the QC samples in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. brjac.com.br For bioanalytical methods, the acceptance criteria are typically a precision (expressed as coefficient of variation, %CV) of ≤15% (or ≤20% at the LLOQ) and an accuracy (expressed as percent relative error, %RE) within ±15% of the nominal value (or ±20% at the LLOQ). brjac.com.br

Published methods for N-desmethylclobazam using a SIL-IS consistently meet these criteria, demonstrating the robustness and reliability of the assay. For example, one study reported intra- and inter-day precision for N-desmethylclobazam to be less than 6% CV, with accuracy within ±6%. mdpi.com Another found intra- and inter-day imprecision to be less than 5%. researchgate.net

Table 4: Example of Inter-day and Intra-day Precision and Accuracy for N-Desmethyl Clobazam

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| Low | 600 | < 6% mdpi.com | within ±6% mdpi.com | < 6% mdpi.com | within ±6% mdpi.com |

| Medium | 1600 | < 6% mdpi.com | within ±6% mdpi.com | < 6% mdpi.com | within ±6% mdpi.com |

Rigorous Method Validation for Quantitative Bioanalysis

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The establishment of the limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of bioanalytical methods. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of N-Desmethyl Clobazam, various methods have reported a range of LOD and LOQ values, which are influenced by the analytical technique, sample matrix, and instrumentation used. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the LOD for N-Desmethyl Clobazam in human plasma was established at 25 ng/mL, with the lower limit of quantification (LLOQ) set at 200 ng/mL. nih.gov Another LC-MS/MS method reported an LLOQ of 200 ng/mL for N-Desmethyl Clobazam in plasma, demonstrating a coefficient of variation (%CV) of 5% and an accuracy of 99% at this level. nih.gov

The determination of these limits is often guided by regulatory bodies. The International Council for Harmonisation (ICH) provides methodologies for calculating LOD and LOQ, such as using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.com It is also common practice to confirm these calculated limits by analyzing multiple samples at or near the proposed concentrations to ensure they meet performance requirements. sepscience.com

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for N-Desmethyl Clobazam

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Reference |

| LC-MS/MS | Human Plasma | 25 ng/mL | 200 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | - | 200 ng/mL | nih.gov |

Assessment of Analyte and Internal Standard Stability in Biological Matrices

Ensuring the stability of both the analyte (N-Desmethyl Clobazam) and the internal standard (this compound) in biological matrices is a critical aspect of bioanalytical method validation. Stability studies are conducted to evaluate how storage conditions and sample handling procedures affect the integrity of the analytes over time. europa.eu

According to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), stability should be assessed under various conditions that mimic those encountered during sample collection, processing, and storage. europa.eubioanalysis-zone.com This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability. europa.eu For these evaluations, quality control (QC) samples at low and high concentrations are analyzed after being subjected to the specified conditions and compared to freshly prepared samples. europa.eu The mean concentration of the stored samples should typically be within ±15% of the nominal concentration. europa.eu

In a validated LC-MS/MS method for clobazam and N-desmethylclobazam, working solutions, calibration standards, and quality controls were found to be stable for up to 8 months when stored at -70 °C. nih.gov The use of a stable-labeled internal standard like this compound is advantageous as it is expected to have similar stability characteristics to the unlabeled analyte, thus compensating for any degradation that may occur during sample handling and analysis. bioanalysis-zone.com

Table 2: Stability Assessment Parameters for N-Desmethyl Clobazam and this compound

| Stability Test | Conditions | Acceptance Criteria | Reference |

| Freeze-Thaw Stability | Multiple freeze-thaw cycles | Mean concentration within ±15% of nominal | europa.eu |

| Short-Term (Bench-Top) Stability | Room temperature for a defined period | Mean concentration within ±15% of nominal | europa.eu |

| Long-Term Stability | Frozen at a specified temperature (-20°C or -70°C) for an extended period | Mean concentration within ±15% of nominal | nih.goveuropa.eu |

| Stock Solution Stability | Stored under defined conditions | Should be used within demonstrated stability period | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Application

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. While liquid chromatography is more commonly employed for the analysis of N-Desmethyl Clobazam, GC-MS methods can be developed, often requiring a derivatization step to improve the volatility and thermal stability of the analyte. medcraveonline.comannexpublishers.com

Strategies for Sample Derivatization in GC-MS Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties, such as increased volatility and thermal stability, which are essential for GC analysis. jfda-online.com For compounds like N-Desmethyl Clobazam, which contain polar functional groups, derivatization is often a necessary step to prevent poor peak shape and thermal degradation in the GC system. jfda-online.com

Common derivatization strategies for compounds with amine and hydroxyl groups include:

Silylation: This involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Acylation: This process introduces an acyl group.

Alkylation: This method involves the addition of an alkyl group. jfda-online.com

While specific derivatization methods for N-Desmethyl Clobazam in GC-MS analysis are not extensively detailed in the provided search results, the general principles of derivatization would apply. For instance, in the GC-MS analysis of other anticonvulsant drugs, butyl derivatives have been formed using n-iodobutane. oup.com The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte. jfda-online.com

Isotope Dilution Mass Spectrometry for Enhanced Quantification

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govrsc.org This technique involves the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the earliest stage of the analytical process. nih.gov

The key principle of IDMS is that the isotopically labeled internal standard is chemically identical to the analyte of interest and therefore behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the measurement of the ratio of the mass spectrometric response of the analyte to that of the internal standard. This approach effectively corrects for variations in extraction recovery and matrix effects, leading to highly reliable results. nih.govrsc.org

The use of this compound in ID-LC/MS/MS methods has been shown to be effective for the accurate quantification of N-Desmethyl Clobazam in biological matrices like serum and plasma. nih.gov

Pre-analytical Sample Preparation Techniques Employing this compound

Sample preparation is a crucial step in bioanalysis to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The use of this compound as an internal standard during this phase is essential for accurate quantification.

Development and Validation of Extraction Procedures (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation of drugs and their metabolites from biological fluids. mdpi.combrjac.com.br The process involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and is based on the polarity and solubility of the analyte.

For the extraction of N-Desmethyl Clobazam, various LLE protocols have been developed. One method utilized a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) for the extraction from human plasma. mdpi.comresearchgate.net Another study tested both diethyl ether and ethyl acetate (B1210297) for LLE, with ethyl acetate being selected due to better precision and ease of use. brjac.com.br

The validation of an LLE procedure involves assessing several key parameters:

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. Recoveries for N-desmethylclobazam have been reported to be in the range of 95% to 109%. brjac.com.br

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Precision and Accuracy: The reproducibility and closeness of the measured values to the true value. For N-desmethylclobazam, intra- and inter-day precision have been reported to be below 7.5%. brjac.com.br

The addition of this compound at the beginning of the LLE procedure allows for the correction of any variability in the extraction efficiency, thereby ensuring the accuracy of the final quantitative result.

Role of Stable Isotope Internal Standards in Mitigating Analytical Variability

In quantitative analytical chemistry, particularly in trace organic analysis and bioanalysis, achieving accurate and reproducible results is paramount. However, the complexity of biological matrices (like plasma, urine, or tissue) and multi-step analytical procedures introduce significant potential for variability. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are essential tools for mitigating this uncertainty. lgcstandards.com They are considered the gold standard for quantitative analysis using mass spectrometry (MS). scioninstruments.comcrimsonpublishers.com

An internal standard is a compound added in a known quantity to all samples, calibrators, and controls at the beginning of the analytical process. lgcstandards.com The ideal internal standard behaves identically to the target analyte during sample preparation (e.g., extraction, cleanup) and analysis, but provides a distinct signal for the detector. lgcstandards.comlibios.fr SIL-IS, like this compound, fulfill this requirement almost perfectly. They are chemically identical to the analyte of interest (the "unlabeled" N-Desmethyl Clobazam) but have a different mass due to the incorporation of heavy isotopes, in this case, six Carbon-13 (¹³C) atoms. scioninstruments.comcymitquimica.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they experience similar effects throughout the analytical workflow. musechem.com

The primary sources of analytical variability that SIL-IS help to correct include:

Sample Preparation Losses: Analytical methods often involve multiple steps, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, to isolate the analyte from the sample matrix. scioninstruments.com During these stages, some amount of the analyte can be invariably lost. Because the SIL-IS has virtually identical chemical properties to the analyte, it will be lost at a proportional rate. annlabmed.org By measuring the ratio of the analyte's signal to the internal standard's signal (the relative response), analysts can accurately quantify the analyte regardless of minor variations in extraction recovery between samples. lgcstandards.comannlabmed.org

Matrix Effects: One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS/MS) is the "matrix effect". This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the MS source. scioninstruments.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. annlabmed.org Since the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it is subject to the exact same matrix effects. lgcstandards.comannlabmed.org Therefore, the ratio of analyte to internal standard remains constant, effectively canceling out the variability caused by ion suppression or enhancement. crimsonpublishers.commusechem.com Studies have demonstrated that ¹³C-labeled internal standards are particularly effective at correcting for matrix effects. crimsonpublishers.com

Instrumental Variability: Mass spectrometers can experience slight drifts in sensitivity and performance over the course of an analytical run, which may consist of many samples analyzed over several hours. scioninstruments.com These fluctuations can affect the absolute signal intensity of the analyte. The SIL-IS acts as a stable reference point within each sample, compensating for these instrumental variations and ensuring consistent data throughout the analysis. scioninstruments.comnih.govrsc.org

The use of this compound is specified in validated bioanalytical methods for the quantification of N-desmethylclobazam, the primary active metabolite of the anti-seizure medication clobazam. cerilliant.comfda.govmdpi.com Regulatory submissions, such as those to the U.S. Food and Drug Administration (FDA), detail methods where this compound is used as the internal standard in LC-MS/MS assays to establish bioequivalence. fda.gov These validated methods demonstrate high precision and accuracy, which is a direct result of the internal standard's ability to mitigate analytical variability. fda.gov

For example, a validated LC-MS/MS method for N-desmethylclobazam in human plasma, using this compound as the internal standard, showed excellent inter-run precision and accuracy over its calibration range. fda.gov

Table 1: Performance of a Validated LC-MS/MS Bioanalytical Assay for N-Desmethyl Clobazam Using this compound Internal Standard

| Analyte | Calibration Range (µg/mL) | Quality Control (QC) Levels (µg/mL) | Inter-Run Precision (%CV) | Inter-Run Accuracy (%RE) |

| N-Desmethyl Clobazam | 0.25 to 250 | 0.25 | 7.64 | 3.78 |

| N-Desmethyl Clobazam | 0.25 to 250 | 0.75 | 3.05 | -5.39 |

| N-Desmethyl Clobazam | 0.25 to 250 | 125.00 | 3.86 | -0.61 |

| N-Desmethyl Clobazam | 0.25 to 250 | 187.50 | 4.31 | -0.22 |

| Data sourced from FDA clinical pharmacology and biopharmaceutics reviews. fda.gov %CV = Percent Coefficient of Variation; %RE = Percent Relative Error. |

The data in the table illustrates the high level of precision (low %CV) and accuracy (low %RE) achieved. fda.gov This level of analytical rigor is crucial for therapeutic drug monitoring, clinical trials, and forensic analysis, and is made possible by the use of stable isotope-labeled internal standards like this compound. cerilliant.comsigmaaldrich.com

Pharmacokinetic Research of N Desmethyl Clobazam Disposition Facilitated by Isotope Labeled Standards

Elucidation of N-Desmethyl Clobazam as the Primary Circulating Metabolite of Clobazam

Following oral administration, clobazam is extensively metabolized in the liver, primarily through oxidative demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2C19 and CYP2B6, to form N-desmethylclobazam. aesnet.orgresearchgate.net This metabolic process is the principal route of clobazam's biotransformation, leading to the formation of N-CLB as its major and pharmacologically active metabolite. aesnet.orgneurology.org

Application of Pharmacokinetic Modeling Approaches

To comprehensively understand the disposition of N-desmethylclobazam, various pharmacokinetic modeling techniques are employed. These models allow for the estimation of key parameters that describe the drug's behavior in the body and help to identify factors that may influence its pharmacokinetics.

Non-Compartmental Analysis for Pharmacokinetic Parameter Estimation

Non-compartmental analysis (NCA) is a widely used method to determine key pharmacokinetic parameters from plasma concentration-time data without assuming a specific compartmental model for drug distribution and elimination. scialert.net For N-desmethylclobazam, NCA is utilized to calculate parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). scialert.netresearcher.life

Studies employing NCA have provided valuable insights into the pharmacokinetic profile of N-CLB. For instance, following the administration of clobazam, the Cmax and AUC of N-CLB can be determined to understand its exposure in the body. scialert.net The elimination half-life, a critical parameter, has been estimated to be significantly longer for N-CLB (approximately 71-82 hours) compared to clobazam (approximately 36-42 hours). nih.govnih.gov This extended half-life is a key factor contributing to its accumulation and sustained plasma concentrations with chronic dosing. nih.gov

Table 1: Non-Compartmental Pharmacokinetic Parameters of N-Desmethylclobazam

| Parameter | Description | Typical Value Range |

|---|---|---|

| Cmax | Maximum plasma concentration | Varies depending on clobazam dose |

| Tmax | Time to reach maximum plasma concentration | ~55-58 hours after a single clobazam dose scialert.net |

| AUC | Area under the plasma concentration-time curve | Significantly higher than clobazam at steady state aesnet.orgneurology.org |

| t1/2 | Elimination half-life | 71-82 hours nih.gov |

Note: The values presented are approximate and can vary based on individual patient factors and study design.

Population Pharmacokinetic Modeling to Characterize Variability in N-Desmethyl Clobazam Disposition

Population pharmacokinetic (PopPK) modeling is a sophisticated approach that uses data from a larger patient population to describe the typical pharmacokinetic profile of a drug and to identify sources of variability in that profile. mdpi.com For N-desmethylclobazam, PopPK models have been instrumental in understanding how factors such as genetics, body weight, and co-administered medications can influence its disposition. mdpi.comresearchgate.net

A tandem one-compartment model with first-order elimination has been successfully used to describe the pharmacokinetic profiles of both clobazam and N-CLB. mdpi.comresearchgate.net These models have revealed that body weight and CYP2C19 genotype are significant covariates affecting the clearance of both the parent drug and its metabolite. mdpi.com Specifically, individuals with different CYP2C19 metabolizer statuses (e.g., poor, intermediate, and normal metabolizers) exhibit different N-CLB to clobazam metabolic ratios. mdpi.com This information is critical for personalizing treatment strategies to optimize efficacy and minimize potential adverse effects. PopPK analyses have also been used to assess the impact of renal and hepatic impairment on N-CLB disposition, with studies suggesting that dose adjustments may not be necessary for patients with mild to moderate renal impairment or hepatic impairment. nih.govfda.gov

Investigation of Comparative Pharmacokinetics Between Clobazam and N-Desmethyl Clobazam

Studies directly administering N-desmethylclobazam have shown that a single dose of N-CLB results in a higher Cmax and a larger AUC compared to the N-CLB produced from a single dose of clobazam. nih.gov This is expected as the formation of the metabolite from the parent drug is not 100% efficient. nih.gov Both clobazam and N-CLB exhibit moderate plasma protein binding. aesnet.orgfda.gov

Table 2: Comparative Pharmacokinetic Parameters of Clobazam and N-Desmethylclobazam at Steady State

| Parameter | Clobazam | N-Desmethylclobazam |

|---|---|---|

| Mean AUC (hr*ng/mL) | 10,350 aesnet.orgneurology.org | 30,350 aesnet.orgneurology.org |

| Mean Cmax (ng/mL) | 1,076 aesnet.orgneurology.org | 2,783 aesnet.orgneurology.org |

| Median Half-life (hours) | ~36 aesnet.orgneurology.org | ~79 aesnet.orgneurology.org |

Note: These values are based on pooled data and represent typical findings in adult populations.

In Vitro Metabolic and Transport Studies of N Desmethyl Clobazam Using Isotopic Tracers

Identification of Cytochrome P450 (CYP) Isoforms Responsible for N-Desmethyl Clobazam Biotransformation

The metabolism of N-desmethylclobazam is a critical determinant of its plasma concentration and, consequently, its clinical effects. The primary route of its elimination is through hydroxylation, a reaction catalyzed by specific cytochrome P450 enzymes.

Characterization of Key CYP Enzymes (e.g., CYP2C19, CYP3A4, CYP2B6) in N-Demethylation

While N-desmethylclobazam is the product of clobazam's N-demethylation, its own subsequent metabolism is primarily handled by a different set of CYP isoforms. In vitro studies using cDNA-expressed P450 isoforms have identified CYP2C19 as the main enzyme responsible for the hydroxylation of N-desmethylclobazam to its inactive metabolite, 4'-hydroxy-N-desmethylclobazam. nih.govpharmgkb.org To a lesser extent, CYP2C18 also contributes to this metabolic pathway. nih.govpharmgkb.org

Although CYP3A4 is the principal enzyme in the formation of N-desmethylclobazam from clobazam, its role in the direct metabolism of N-desmethylclobazam appears to be minor. nih.govuky.edu Similarly, while CYP2B6 is involved in the initial demethylation of clobazam, its contribution to the subsequent metabolism of N-desmethylclobazam is not significant. nih.govpharmgkb.org The pronounced role of CYP2C19 in N-desmethylclobazam metabolism has significant clinical implications due to the well-documented genetic polymorphism of this enzyme, which can lead to substantial interindividual variability in metabolite concentrations. nih.govresearchgate.netnih.gov

Kinetic Characterization of N-Desmethyl Clobazam Formation and Subsequent Metabolic Pathways

Kinetic studies provide quantitative insights into the efficiency of enzymatic reactions. For the formation of N-desmethylclobazam from clobazam, in vitro experiments have determined the kinetic parameters for the key enzymes involved.

| Enzyme | K_m (μM) | V_max (nmol/min/nmol P450) | Intrinsic Clearance (CL_int) (μL/min/nmol P450) |

| CYP3A4 | 29.0 | 6.20 | 214 |

| CYP2C19 | 31.9 | 1.15 | 36.1 |

| CYP2B6 | 289 | 5.70 | 19.7 |

This table presents the kinetic parameters for the formation of N-desmethylclobazam from clobazam by different CYP isoforms. Data sourced from Giraud et al. (2004). nih.gov

The subsequent hydroxylation of N-desmethylclobazam by CYP2C19 has also been kinetically characterized. This reaction exhibits a K_m of 5.74 μM, a V_max of 0.219 nmol/min/nmol P450, and an intrinsic clearance (CL_int) of 38.2 μL/min/nmol P450, with a Hill coefficient of 1.54. nih.gov These findings underscore the high affinity and significant catalytic capacity of CYP2C19 in the elimination of N-desmethylclobazam.

Evaluation of Enzyme Inhibition and Induction Potentials in N-Desmethyl Clobazam Metabolism

The potential for N-desmethylclobazam to act as either an inhibitor or an inducer of metabolic enzymes is a critical aspect of its drug-drug interaction profile. In vitro studies have shown that N-desmethylclobazam is a weak inhibitor of several enzymes, including CYP2D6, CYP2C9, UGT1A4, UGT1A6, and UGT2B4. uky.edu

Conversely, both clobazam and N-desmethylclobazam have been demonstrated to induce CYP3A4 activity in a concentration-dependent manner in vitro. uky.edu This suggests a potential for auto-induction, where the drug and its metabolite can enhance their own metabolism over time. However, the clinical significance of this induction is still under investigation.

Drug interaction studies have provided further evidence for the enzymatic pathways involved. For instance, co-administration with CYP2C19 inhibitors like omeprazole (B731) can lead to a significant increase in N-desmethylclobazam plasma concentrations. nih.govnih.gov Conversely, inducers of CYP3A4, such as carbamazepine (B1668303) and phenytoin, can increase the formation of N-desmethylclobazam from clobazam. nih.gov

Assessment of Transporter-Mediated Disposition of N-Desmethyl Clobazam

The movement of drugs and their metabolites across cellular membranes is often facilitated by transporter proteins. Understanding the interaction of N-desmethylclobazam with these transporters is essential for a complete picture of its disposition.

Substrate Activity for Efflux Transporters (e.g., P-glycoprotein)

In vitro studies have established that N-desmethylclobazam is a substrate of the P-glycoprotein (P-gp) efflux transporter. aesnet.orgneurology.orgresearchgate.net P-glycoprotein, encoded by the ABCB1 gene, is a well-known transporter that actively pumps a wide range of substances out of cells. The transport of N-desmethylclobazam by P-gp can be inhibited by verapamil, a known P-gp inhibitor, by over 50%. researchgate.netresearchgate.net However, N-desmethylclobazam itself does not appear to inhibit P-gp. aesnet.orgneurology.orgfda.gov

Interactions with Other Drug Transport Systems

Investigations into the interaction of N-desmethylclobazam with other transport systems have indicated that it is unlikely to be a substrate for the organic cation or anion transport systems. aesnet.orgneurology.org The primary transporter involved in its efflux appears to be P-glycoprotein. fda.gov

Utilization of In Vitro Systems for Metabolic Investigations

In vitro experimental systems are indispensable tools in modern drug metabolism research, providing a controlled environment to elucidate the biotransformation pathways of new chemical entities and their metabolites. These systems, which range from subcellular fractions to whole cells, allow for the identification of metabolizing enzymes, the characterization of kinetic parameters, and the prediction of potential drug-drug interactions. The use of stable isotope-labeled internal standards, such as N-Desmethyl Clobazam-13C6, is critical in these investigations. cerilliant.comlgcstandards.com This specific isotopic tracer serves as a certified reference material for the accurate and sensitive quantification of the pharmacologically active metabolite, N-desmethylclobazam, in various biological matrices during liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) analysis. cerilliant.comnih.gov

Recombinant cytochrome P450 (P450) enzyme systems are a cornerstone for identifying the specific isoforms responsible for a drug's metabolism. These systems consist of individual human P450 enzymes expressed in a cellular system (e.g., insect cells or bacteria), which allows for the unambiguous assignment of metabolic pathways to specific enzymes.

Research utilizing a panel of cDNA-expressed P450 isoforms has demonstrated that the metabolism of N-desmethylclobazam (NCLB) is highly specific. The primary metabolic pathway for NCLB is 4'-hydroxylation to form 4'-hydroxy-N-desmethylclobazam. nih.gov Studies have identified CYP2C19 as the principal enzyme catalyzing this reaction, with a minor contribution from CYP2C18. nih.govnih.gov The high affinity of CYP2C19 for NCLB underscores its importance in the clearance of this active metabolite. nih.gov The involvement of the genetically polymorphic CYP2C19 may account for interindividual variability in plasma concentrations of N-desmethylclobazam. nih.gov

The kinetic parameters for the hydroxylation of N-desmethylclobazam by the key metabolizing enzyme have been characterized in detail, as shown in the table below.

Table 1: Enzyme Kinetic Parameters for the Hydroxylation of N-Desmethylclobazam by Recombinant CYP2C19 nih.gov

| Enzyme | Metabolic Reaction | Km (μM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (μL/min/nmol P450) |

|---|---|---|---|---|

| CYP2C19 | N-desmethylclobazam → 4'-hydroxy-N-desmethylclobazam | 5.74 | 0.219 | 38.2 |

Inhibition studies using recombinant enzymes further clarify the role of specific P450s. For instance, the anticonvulsant stiripentol (B1682491) has been shown to be a potent inhibitor of NCLB metabolism.

Table 2: In Vitro Inhibition of N-Desmethylclobazam Hydroxylation by Stiripentol capes.gov.br

| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|---|

| Stiripentol | CYP2C19 | Competitive | 0.139 ± 0.025 | 0.276 |

Human Liver Microsomal Preparations

Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. unl.edu They represent a more complex system than recombinant enzymes and are widely used to study metabolic stability, enzyme kinetics, and inhibition. unl.edud-nb.info

Table 3: Chemical Inhibition of N-Desmethylclobazam Hydroxylation in Human Liver Microsomes nih.gov

| Inhibitor | Target Enzyme | Concentration | % Inhibition of NCLB Hydroxylation |

|---|---|---|---|

| Omeprazole | CYP2C19 | 10 μM | 26% |

In vitro transport studies have also been conducted, which found N-desmethylclobazam to be a substrate, but not an inhibitor, of the P-glycoprotein (P-gp) transport system. aesnet.org It was considered unlikely to be a substrate for organic cation or anion transport systems. aesnet.org

Isolated human hepatocytes are considered the gold standard for in vitro metabolic studies because they represent a more physiologically relevant model than subcellular fractions. d-nb.info These intact cells contain a full complement of both Phase I (e.g., P450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as the necessary cofactors and transporters, allowing for a more comprehensive assessment of a compound's metabolic fate. d-nb.infonih.gov The isolation of viable primary hepatocytes is typically achieved through a two-step collagenase perfusion technique from resected liver tissue. d-nb.infoplos.org

In the context of N-desmethylclobazam, isolated hepatocyte models would be employed to confirm the metabolic pathways identified in microsomal and recombinant enzyme systems and to explore potential subsequent metabolic steps, such as glucuronidation of the hydroxylated metabolite. nih.gov These models allow for the determination of key parameters like the rate of metabolite formation and the intrinsic clearance of the compound within an integrated cellular system. While specific data for this compound in isolated hepatocytes is not detailed in the reviewed literature, the table below illustrates the typical data generated from such studies.

Table 4: Illustrative Data from Metabolic Studies in Isolated Hepatocyte Suspensions

| Parameter | Description | Example Unit |

|---|---|---|

| Metabolite Formation Rate | The rate at which a specific metabolite (e.g., 4'-hydroxy-N-desmethylclobazam) is produced from the parent compound. | pmol/min/106 cells |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | μL/min/106 cells |

| Compound Half-Life (t1/2) | The time required for the concentration of the parent compound to decrease by half in the incubation. | minutes |

Pharmacogenetic Studies and Interindividual Variability in N Desmethyl Clobazam Disposition

Impact of Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP2C19) on N-Desmethyl Clobazam Concentrations

Genetic variations in the CYP2C19 gene are the main determinant of N-desmethylclobazam concentration. nih.gov The CYP2C19 enzyme is principally responsible for the metabolism of N-desmethylclobazam. nih.govtdm-monografie.org Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and normal or extensive metabolizers (NMs/EMs). mdpi.com

Individuals who have genotypes corresponding to a lack of CYP2C19 enzyme activity (poor metabolizers) are unable to effectively clear N-desmethylclobazam. nih.gov This leads to significantly higher plasma concentrations of the metabolite compared to individuals with normal enzyme function. nih.govnih.gov Studies have shown a clear gene-dose effect, where the concentration of N-desmethylclobazam increases with the number of defective CYP2C19 alleles. nih.gov In a study of 110 Japanese subjects, N-desmethylclobazam concentrations were found to increase significantly with each defective allele. nih.gov

| CYP2C19 Metabolizer Phenotype | Number of Subjects | Mean N-desmethylclobazam Concentration (μg/mL) |

|---|---|---|

| Homozygous Extensive Metabolizers (EMs) | 41 | 0.92 ± 0.61 |

| Heterozygous Extensive Metabolizers (IMs) | 44 | 2.14 ± 1.69 |

| Poor Metabolizers (PMs) | 25 | 7.70 ± 6.04 |

Correlation Between Genotype and N-Desmethyl Clobazam Metabolic Ratios

The ratio of N-desmethylclobazam to its parent compound, clobazam (N-CLB/CLB ratio), is a key indicator of CYP2C19 enzyme activity and is strongly correlated with genotype. researchgate.netnih.gov A high N-CLB/CLB ratio can indicate impaired clearance of the metabolite due to defective CYP2C19 alleles. uky.edutdm-monografie.org

Research has consistently demonstrated a gene-dose effect, where the N-CLB/CLB ratio increases as the number of mutated CYP2C19 alleles increases. nih.gov In patients with two mutated alleles (PMs), the N-CLB/CLB ratio has been observed to be 10- to 27-fold higher than in control patients with normal enzyme function. nih.gov A population pharmacokinetic study in Chinese children with epilepsy quantified the metabolic ratios of N-desmethylclobazam to clobazam across different CYP2C19 metabolizer groups, showing a clear trend of increasing ratios with decreased enzyme function. mdpi.com

| Metabolic Ratio | Normal Metabolizers (NMs) | Intermediate Metabolizers (IMs) | Poor Metabolizers (PMs) |

|---|---|---|---|

| Mean Ratio of AUC24h | 6.77 | 8.28 | 27.05 |

| Mean Ratio of Cmax | 5.81 | 6.74 | 18.54 |

| Mean Ratio of Cmin | 8.18 | 10.79 | 51.40 |

Quantitative Assessment of Genetic Variation on Pharmacokinetic Parameters of N-Desmethyl Clobazam

Genetic polymorphisms in CYP2C19 have a quantifiable impact on the key pharmacokinetic parameters of N-desmethylclobazam, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax). nih.gov

Compared to individuals with normal CYP2C19 function (normal metabolizers), those with no functional alleles (poor metabolizers) exhibit markedly higher systemic exposure to N-desmethylclobazam. The FDA label for clobazam notes that the AUC and Cmax for N-desmethylclobazam are approximately 3 to 5 times higher in CYP2C19 poor metabolizers. nih.gov Intermediate metabolizers, who have one defective allele, show an approximate 2-fold increase in these parameters. nih.gov Furthermore, a population pharmacokinetic analysis in Japanese patients found that the clearance of N-desmethylclobazam was significantly lower, by 84.9%, in poor metabolizers compared to homozygous extensive metabolizers. pharmgkb.org

| CYP2C19 Metabolizer Phenotype | Approximate Increase in AUC & Cmax (vs. Normal Metabolizers) | Approximate Decrease in Clearance (vs. Normal Metabolizers) |

|---|---|---|

| Intermediate Metabolizers (e.g., 1/2 genotype) | 2-fold higher | Not specified |

| Poor Metabolizers (e.g., 2/2 genotype) | 3 to 5-fold higher | 84.9% lower |

Preclinical Pharmacokinetic Research Using N Desmethyl Clobazam 13c6

Application of N-Desmethyl Clobazam-13C6 in Pharmacokinetic Profiling in Animal Models

Stable isotope-labeled compounds like this compound are instrumental in preclinical pharmacokinetic studies conducted in various animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-desmethylclobazam, which informs its potential therapeutic efficacy and duration of action.

The use of this compound ensures the reliability of these measurements by correcting for variations in sample preparation and instrument response. This precision is critical when evaluating how co-administered drugs might affect the pharmacokinetics of N-desmethylclobazam, a common scenario in the treatment of conditions like Dravet syndrome. biorxiv.org

Quantitative Analysis of N-Desmethyl Clobazam in Various Animal Tissues and Biofluids

The accurate quantification of N-desmethylclobazam in diverse biological matrices is a cornerstone of preclinical research. This compound serves as the ideal internal standard for this purpose due to its chemical similarity to the analyte, ensuring comparable extraction efficiency and ionization response in mass spectrometry.

LC-MS/MS methods validated using this compound allow for the sensitive and specific measurement of N-desmethylclobazam in plasma, serum, and brain homogenates. nih.govnih.gov These methods are capable of detecting and quantifying the analyte over a wide range of concentrations, which is necessary to capture its complete pharmacokinetic profile. nih.gov

The following table outlines typical biofluids and tissues analyzed in preclinical studies and the role of this compound:

| Biological Matrix | Analytical Method | Role of this compound | Research Finding |

| Plasma | LC-MS/MS | Internal Standard | Enables accurate determination of plasma concentration-time profiles and key pharmacokinetic parameters like half-life and AUC. nih.gov |

| Brain Tissue | LC-MS/MS | Internal Standard | Facilitates the assessment of blood-brain barrier penetration and the correlation between brain concentrations and pharmacological effects. nih.govbiorxiv.org |

| Serum | LC-MS/MS | Internal Standard | Used for routine therapeutic drug monitoring and pharmacokinetic studies, providing data on systemic exposure. nih.gov |

Characterization of Interspecies Differences in N-Desmethyl Clobazam Pharmacokinetics and Metabolism

Understanding how the pharmacokinetics and metabolism of N-desmethylclobazam vary between different animal species is crucial for extrapolating preclinical findings to humans. Studies utilizing this compound for accurate quantification have revealed significant interspecies differences.

For example, N-desmethylclobazam is a major metabolite in mice, guinea pigs, dogs, and monkeys, but a minor one in rats. nih.govnih.govuky.edu This difference in metabolic pathways has a profound impact on the pharmacokinetic profile and, consequently, the observed pharmacological effects in these species. In mice, N-desmethylclobazam concentrations can be approximately 10-fold greater than those of clobazam, suggesting it plays a substantial role in the antiseizure activity. nih.gov In contrast, clobazam concentrations are lower in rats than in mice. nih.gov

The route of excretion also varies significantly between species. Rats excrete the majority of clobazam and its metabolites through feces, while dogs and monkeys primarily use the renal route. nih.govresearchgate.nethres.ca These differences underscore the importance of conducting pharmacokinetic studies in multiple species to build a comprehensive understanding of a drug's disposition.

The following table summarizes key interspecies pharmacokinetic and metabolic differences for clobazam and its metabolite, N-desmethylclobazam:

| Species | Primary Metabolite | Primary Route of Excretion | Key Pharmacokinetic Characteristic |

| Rat | Other metabolites | Fecal nih.govhres.ca | N-desmethylclobazam is a minor metabolite. nih.govuky.edu |

| Mouse | N-desmethylclobazam | Not specified | N-desmethylclobazam concentrations are significantly higher than clobazam. nih.gov |

| Dog | N-desmethylclobazam | Urinary nih.govhres.ca | Dealkylation to N-desmethylclobazam is a prominent metabolic pathway. researchgate.net |

| Monkey | N-desmethylclobazam | Urinary nih.govhres.ca | N-desmethylclobazam is the main metabolite in plasma. nih.govresearchgate.net |

These comparative studies, reliant on the precise quantification enabled by stable isotope-labeled standards like this compound, are fundamental for selecting the most appropriate animal models for further preclinical development and for predicting human pharmacokinetics.

Future Directions and Emerging Research Avenues for N Desmethyl Clobazam 13c6

Advancements in High-Throughput Bioanalytical Techniques for N-Desmethyl Clobazam Quantification

The demand for faster and more efficient analysis in pharmaceutical research has driven significant advancements in bioanalytical techniques. researchgate.net High-throughput screening (HTS) workflows, which can execute thousands of experiments daily, necessitate equally rapid analytical methods. researchgate.netnih.gov The quantification of N-desmethylclobazam is integral to pharmacokinetic studies, and leveraging N-Desmethyl Clobazam-13C6 as an internal standard is fundamental to achieving the required accuracy and precision. nih.govfda.gov

Future advancements are centered on further increasing the speed and automation of existing technologies. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity. longdom.org Innovations aimed at enhancing throughput include:

Ultra-High-Pressure Liquid Chromatography (UHPLC): By using columns with sub-2 µm diameter stationary phase particles, UHPLC systems significantly reduce analytical run times compared to conventional HPLC. nih.gov

Automated Sample Preparation: Techniques like solid-phase extraction (SPE) and protein precipitation are being integrated into automated workflows. windows.netnih.gov For instance, the use of mixed-mode polymeric SPE products with in-well hydrolysis capabilities can save considerable time by eliminating the need for high-temperature enzymatic hydrolysis and manual sample transfers. windows.net

Ambient Ionization Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) mass spectrometry, when coupled with automated sample preparation, show potential for rapid screening, with analysis times as short as one minute per sample. nih.gov

These methods, validated using stable isotope-labeled internal standards like this compound, ensure that the data generated is both rapid and reliable. nih.govbrjac.com.br A comparison of various analytical techniques highlights the trend towards faster, more sensitive methods.

| Technique | Key Features | Typical Application | Reference |

|---|---|---|---|

| HPLC-UV | Simple, cost-effective, single liquid-liquid extraction. | Therapeutic drug monitoring (TDM) in plasma. | mdpi.com |

| LC-MS/MS | High sensitivity and specificity, widely used for pharmacokinetic studies. | Quantification in plasma and brain tissue for preclinical studies. | nih.govlongdom.org |

| UHPLC-MS/MS | Significant reduction in analysis time compared to conventional LC. | High-throughput bioanalysis and screening. | nih.govdea.gov |

| Automated SPE-LC-MS/MS | Reduces sample preparation time and minimizes manual error. | Analysis of designer and pharmaceutical benzodiazepines in urine. | windows.net |

Integration of this compound-Enabled Data into Systems Pharmacology Models

Systems pharmacology aims to understand drug action on a systemic level by integrating data from multiple biological scales. Accurate pharmacokinetic (PK) data is a foundational component of these models. The use of this compound allows for the generation of high-fidelity concentration-time data for N-desmethylclobazam, which is essential for building robust PK models. nih.govpharmgkb.org

| Parameter | Description | Significance in Modeling | Reference |

| Cmax | Maximum observed concentration | Relates to peak drug effect and potential for concentration-dependent effects. | nih.gov |

| Tmax | Time to reach maximum concentration | Indicates the rate of drug absorption and formation. | nih.gov |

| AUC | Area Under the Curve (concentration-time) | Represents total drug exposure over a time interval. | nih.govpharmgkb.org |

| t1/2 | Half-life | Determines the duration of action and dosing interval. | nih.govpharmgkb.org |

The integration of this precise PK data into systems pharmacology models allows researchers to:

Simulate Drug-Drug Interactions: N-desmethylclobazam is primarily metabolized by the enzyme CYP2C19. pharmgkb.org Co-administration of drugs that inhibit or induce this enzyme can significantly alter metabolite concentrations. Systems models can use the accurate PK data to simulate these interactions and predict their clinical relevance. researchgate.net

Incorporate Pharmacogenomics: Genetic variations in CYP2C19 can lead to different metabolic phenotypes (e.g., poor, intermediate, or normal metabolizers), affecting N-desmethylclobazam exposure and, consequently, patient response. pharmgkb.org Integrating this genetic information with precise PK data helps in personalizing treatment strategies.

Exploration of Novel Research Applications Beyond Current Analytical Paradigms

While the primary application of this compound is as an internal standard for quantitative analysis, its nature as a stable isotope-labeled analog opens doors to more advanced research applications beyond routine bioanalysis. cerilliant.comchemie-brunschwig.ch

One significant potential application is in metabolic fate and drug interaction studies . In complex polypharmacy regimens, it can be challenging to discern the metabolic pathways and interactions of individual drugs. researchgate.net By administering this compound directly, researchers could use it as a tracer to:

Differentiate Metabolic Sources: In subjects also taking clobazam, the labeled compound would allow researchers to distinguish between the administered N-desmethylclobazam and the metabolite being newly formed from the parent drug. This would provide a much clearer picture of the formation-limited versus elimination-limited kinetics of the metabolite. pharmgkb.org

Quantify Metabolic Inhibition/Induction: It could be used to precisely quantify the impact of other co-administered drugs on its own metabolic pathways, providing clean data for drug-drug interaction models without the confounding metabolism of the parent compound.

Another emerging area is in stable isotope forensics . The high precision offered by mass spectrometry for differentiating isotopologues could potentially be applied in forensic toxicology to trace the source or history of a substance with greater certainty. dea.gov

Furthermore, the use of stable isotope-labeled compounds is instrumental in receptor binding and imaging studies . While not yet documented specifically for this compound, similar labeled ligands are used in advanced techniques. Future research could explore its use in:

Quantitative Receptor Occupancy Studies: To precisely measure the binding of N-desmethylclobazam to its target GABAA receptors in the central nervous system, helping to elucidate its mechanism of action and relationship to clinical effects. scienceopen.com

These novel applications would leverage the unique properties of this compound not just as a passive standard, but as an active investigational tool to answer more complex pharmacological questions.

Q & A

Q. Table 1: Example Parameters for Isotopic Standards

| Compound | Solvent | Concentration | Storage Condition |

|---|---|---|---|

| Clobazam-13C6 | Methanol | 100 µg/mL | −20°C, protected from light |

Q. What disposal protocols are recommended for waste containing this compound?

- Methodological Answer :

- Chemical Waste Segregation : Collect contaminated materials separately from general waste to prevent environmental release .

- Incineration : Dispose via licensed hazardous waste facilities equipped for pharmaceutical incineration.

- Regulatory Compliance : Follow local guidelines (e.g., EPA, ECHA) for trace-level disposal, as the compound is not classified as PBT/vPvB but may pose unknown hazards .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study to assess the metabolic stability of this compound?

- Methodological Answer :

- Dose-Proportionality Design : Administer escalating doses in preclinical models (e.g., rodents) and measure plasma concentrations using LC-HRMS. Reference methodologies from studies on structurally related metabolites (e.g., N-desmethyl selumetinib) .

- Data Analysis : Apply ANOVA to evaluate dose-linear pharmacokinetics (AUC0–∞) and compartmental modeling to estimate clearance rates (CL/F) .

- Metabolite Tracking : Use 13C6 labeling to distinguish parent drug from endogenous metabolites in mass spectrometry workflows .

Q. What strategies resolve contradictions in reported toxicological effects of N-Desmethyl Clobazam metabolites?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare hepatotoxicity in primary human hepatocytes (in vitro) with rodent models (in vivo) to assess species-specific responses. The SDS notes potential liver damage, but study conditions (dose, exposure time) must align .

- Mechanistic Studies : Use transcriptomics to identify pathways (e.g., CYP450 induction) linked to reported teratogenic or reproductive effects .

- Meta-Analysis : Aggregate data from multiple studies, applying weight-of-evidence criteria to address conflicting results .

Q. How can isotopic labeling (13C6) improve the accuracy of metabolite quantification in complex matrices?

- Methodological Answer :

- Internal Standardization : Use this compound as an internal standard in LC-MS/MS to correct for ion suppression/enhancement.

- Fragmentation Patterns : Leverage high-resolution mass spectrometry to differentiate isotopic clusters from background noise, ensuring precise quantification .

- Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, urine) to validate method robustness (target: 85–115% recovery) .

Data Contradiction Analysis Framework

- Step 1 : Replicate conflicting studies under identical conditions (dose, species, analytical methods).

- Step 2 : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

- Step 3 : Cross-reference with authoritative databases (e.g., PubChem, ChEMBL) to contextualize findings against published metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.